(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid
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Overview
Description
(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is a complex organic compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, amide bond formation, and stereoselective reactions. One common synthetic route might involve the following steps:
Protection of the amino group: The amino group of 2-amino-3-methylbutanoic acid is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Amide bond formation: The protected amino acid is then coupled with 5-methylhexanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylpentanoic acid
- (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylheptanoic acid
Uniqueness
(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a hexanoic acid backbone. This combination of features makes it distinct from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
(3S)-3-[[(2-amino-3-methylbutanoyl)amino]methyl]-5-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-8(2)5-10(6-11(16)17)7-15-13(18)12(14)9(3)4/h8-10,12H,5-7,14H2,1-4H3,(H,15,18)(H,16,17)/t10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQINIJWWJMYFQ-NUHJPDEHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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